molecular formula C7H6ClN3O B1348288 6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 370074-74-1

6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No.: B1348288
CAS No.: 370074-74-1
M. Wt: 183.59 g/mol
InChI Key: UBIAVKDDKVKPDS-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring, with a chlorine atom at the 6th position and a methyl group at the 3rd position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves the cyclocondensation of 2,3-diaminopyridines with ethyl cyanoacetate at high temperatures . This reaction is monitored by UV-Vis spectroscopy, and the products are isolated in moderate to high yields (42-83%) . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atom.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce N-oxides.

Mechanism of Action

The mechanism of action of 6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit microtubule assembly in cancer cells, leading to cell cycle arrest and apoptosis . The compound’s structure allows it to bind to the active sites of these targets, disrupting their normal function and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups influence its reactivity and interactions with biological targets, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

6-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-11-6-5(10-7(11)12)2-4(8)3-9-6/h2-3H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIAVKDDKVKPDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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